Density and Boiling Point vs. Phenyl Thiocyanate
The introduction of chloro and chloroacetyl substituents significantly alters the physicochemical properties of 3-Chloro-4-[(chloroacetyl)amino]phenyl thiocyanate compared to the unsubstituted parent scaffold, phenyl thiocyanate. This differentiation is critical for process design (e.g., distillation, solvent extraction) and handling. The target compound exhibits a higher density and a substantially higher boiling point, reflecting increased molecular weight and polarity .
Δ Density +30.7%, Δ BP +94.2%
| Evidence Dimension | Density and Boiling Point |
|---|---|
| Target Compound Data | Density: 1.49 g/cm³; Boiling Point: 448.6°C at 760 mmHg |
| Comparator Or Baseline | Phenyl thiocyanate (C₇H₅NS): Density: 1.14 g/cm³; Boiling Point: 231°C |
| Quantified Difference | Density increase of 0.35 g/cm³ (30.7% increase); Boiling point increase of 217.6°C (94.2% increase). |
| Conditions | Calculated or reported standard state conditions (25°C, 1 atm). |
Why This Matters
These differences directly impact handling, purification, and formulation, making the target compound less volatile and more suitable for high-temperature reactions than phenyl thiocyanate, thereby informing procurement for specific synthetic routes.
